molecular formula C18H24N2O4S B13763867 N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate CAS No. 73987-03-8

N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate

Cat. No.: B13763867
CAS No.: 73987-03-8
M. Wt: 364.5 g/mol
InChI Key: BNXXYWDDSFIEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate, also known as (4-ethoxybenzenecarboximidoyl)-dimethylazanium 4-methylbenzenesulfonate, is a chemical compound with a complex structure. It is used in various scientific research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate typically involves the reaction of p-ethoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The resulting intermediate is then treated with p-toluenesulfonic acid to form the final product. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the compound’s high purity, which is essential for its applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its binding to active sites on target molecules, altering their activity and leading to various biochemical outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate stands out due to its unique combination of functional groups, which confer specific reactivity and properties. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound for scientific research .

Properties

CAS No.

73987-03-8

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

(4-ethoxybenzenecarboximidoyl)-dimethylazanium;4-methylbenzenesulfonate

InChI

InChI=1S/C11H16N2O.C7H8O3S/c1-4-14-10-7-5-9(6-8-10)11(12)13(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,12H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)

InChI Key

BNXXYWDDSFIEQB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=N)[NH+](C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.